molecular formula C5H11Cl2N3O B1378631 5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride CAS No. 66643-75-2

5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride

Cat. No.: B1378631
CAS No.: 66643-75-2
M. Wt: 200.06 g/mol
InChI Key: WBEYPYJUSOPBAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and biochemical research. This compound is characterized by its pyrazolone core, which is a versatile scaffold in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,3-dihydro-1H-pyrazol-3-one, which can be obtained through the cyclization of appropriate hydrazine derivatives with diketones.

    Aminoethylation: The 2,3-dihydro-1H-pyrazol-3-one is then subjected to aminoethylation using ethylenediamine under controlled conditions. This step introduces the 2-aminoethyl group to the pyrazolone core.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using batch or continuous flow processes. Key considerations include:

    Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

    Purification: Employing techniques like crystallization, filtration, and recrystallization to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can modify the pyrazolone ring or the aminoethyl side chain.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Oxidized pyrazolone derivatives.

    Reduction Products: Reduced forms of the pyrazolone ring or side chain.

    Substitution Products: Various substituted pyrazolone derivatives.

Scientific Research Applications

5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: Used as a building block in the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and analgesic drugs.

    Biochemical Research: Employed in the study of enzyme inhibitors and receptor ligands.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-pyrazol-3-one: The parent compound without the aminoethyl group.

    5-(2-aminoethyl)-1,2-dihydropyridin-2-one dihydrochloride: A structurally similar compound with a pyridinone core.

    5-(2-aminoethyl)pyridin-3-ol dihydrochloride: Another related compound with a pyridin-3-ol core.

Uniqueness

5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride is unique due to its specific pyrazolone core and the presence of the 2-aminoethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the design of novel therapeutic agents and biochemical probes.

Properties

IUPAC Name

5-(2-aminoethyl)-1,2-dihydropyrazol-3-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.2ClH/c6-2-1-4-3-5(9)8-7-4;;/h3H,1-2,6H2,(H2,7,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEYPYJUSOPBAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NNC1=O)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride
Reactant of Route 2
Reactant of Route 2
5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride
Reactant of Route 3
5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride
Reactant of Route 4
5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride
Reactant of Route 5
Reactant of Route 5
5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride
Reactant of Route 6
5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.